molecular formula C12H23N3O3 B7927462 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester

Cat. No.: B7927462
M. Wt: 257.33 g/mol
InChI Key: OUDJKJUOTLKTEU-UHFFFAOYSA-N
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Description

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a diazepane derivative functionalized with a tert-butyl ester group and an amino-acetyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and proteomic research . Its tert-butyl ester moiety provides steric protection for reactive groups during synthetic steps, while the amino-acetyl substituent enables further functionalization, such as peptide coupling or derivatization .

Properties

IUPAC Name

tert-butyl 4-(2-aminoacetyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-5-14(7-8-15)10(16)9-13/h4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJKJUOTLKTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-Chloro-acetyl)- diazepane-1-carboxylic Acid Tert-Butyl Ester

The chloro-acetyl derivative serves as a key precursor. The synthesis begins with 1,4-diazepane-1-carboxylic acid tert-butyl ester (Compound A), prepared via Boc protection of homopiperazine using di-tert-butyl dicarbonate. Acylation of Compound A with chloroacetyl chloride in dichloromethane (DCM) or dioxane, catalyzed by triethylamine (TEA), yields 4-(2-chloro-acetyl)-diazepane-1-carboxylic acid tert-butyl ester (Compound B).

Reaction Conditions :

  • Solvent : DCM or dioxane

  • Base : TEA (2.5 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 70–85%

Nucleophilic Substitution to Introduce the Amino Group

Compound B undergoes nucleophilic substitution to replace chlorine with an amine. Two approaches are documented:

Direct Amination with Ammonia

Treatment of Compound B with aqueous or gaseous ammonia in tetrahydrofuran (THF) at 50–60°C for 12–24 hours affords the target compound. However, this method suffers from moderate yields (50–60%) due to competing hydrolysis.

Azide Reduction (Gabriel Synthesis)

  • Azide Formation : React Compound B with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 6 hours.

  • Reduction : Hydrogenate the azide intermediate (Compound C) using H₂/Pd-C in methanol to yield the primary amine.
    Overall Yield : 75–80%.

Direct Coupling of Boc-Protected Glycine

Peptide Coupling Strategy

This method avoids halogenated intermediates by directly introducing the amino-acetyl group via amide bond formation:

  • Activation of Boc-Glycine : Treat Boc-glycine (Compound D) with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF to form the active ester.

  • Coupling with Diazepane : React the activated glycine with Compound A at room temperature for 12 hours to form 4-(2-(Boc-amino)-acetyl)-diazepane-1-carboxylic acid tert-butyl ester (Compound E).

  • Deprotection : Remove the Boc group using HCl (4 M in dioxane) or trifluoroacetic acid (TFA) to obtain the target compound.

Optimized Parameters :

  • Coupling Agent : HATU > EDCI/HOBt (higher yields, fewer side products)

  • Solvent : DMF > DCM (improved solubility)

  • Yield : 85–90%

Comparative Analysis of Methods

Method Advantages Limitations Yield
Chloro-Acetyl Route Scalable; uses inexpensive reagentsRequires handling toxic chloroacetyl chloride75–80%
Direct Coupling High purity; avoids halogenated intermediatesCostlier coupling reagents (e.g., HATU)85–90%

Critical Reaction Parameters

Solvent and Base Selection

  • DCM vs. Dioxane : DCM minimizes ester hydrolysis during acylation, while dioxane enhances solubility for bulk reactions.

  • Base : TEA outperforms NaHCO₃ in suppressing racemization during peptide coupling.

Temperature Control

  • Acylation : Conducted at 0°C to prevent diacylation.

  • Amination : Elevated temperatures (50–60°C) accelerate substitution but require strict anhydrous conditions.

Analytical Characterization

  • IR Spectroscopy : Key peaks include N-H stretch (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and tert-butyl C-O (1150 cm⁻¹).

  • NMR :

    • ¹H : δ 1.42 ppm (tert-butyl), δ 3.4–3.7 ppm (diazepane protons), δ 2.40 ppm (acetyl CH₂).

    • ¹³C : δ 80.5 ppm (tert-butyl C-O), δ 172.1 ppm (ester C=O).

Industrial-Scale Considerations

  • Cost Efficiency : The chloro-acetyl route is preferred for large-scale production due to lower reagent costs.

  • Safety : Azide reduction requires specialized equipment for H₂ handling; direct amination with ammonia is safer but less efficient.

Emerging Methodologies

  • Enzymatic Amination : Preliminary studies using transaminases show potential for enantioselective synthesis, though yields remain suboptimal (40–50%).

  • Flow Chemistry : Continuous-flow systems reduce reaction times for acylation steps from 12 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to form corresponding alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that could be beneficial for treating certain conditions.

  • Neuropharmacology : The diazepane core is similar to other known anxiolytic and sedative compounds. Research indicates that derivatives of diazepanes can exhibit activity at GABA receptors, which are crucial for neurotransmission in the central nervous system. This opens avenues for exploring its effects on anxiety and sleep disorders.

Synthesis of Bioactive Compounds

The tert-butyl ester form of this compound serves as a useful intermediate in the synthesis of more complex molecules. Its reactivity allows for modifications that can lead to the development of novel bioactive compounds.

  • Synthetic Pathways : Various synthetic routes utilizing 4-(2-amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester have been documented. For instance, it can be transformed into other functionalized diazepanes or used in coupling reactions to create hybrid molecules with enhanced pharmacological properties.

Drug Delivery Systems

The compound's ester functionality may also facilitate its use in drug delivery systems. Esters are known to undergo hydrolysis, which can be exploited for controlled release applications.

  • Controlled Release : Research is ongoing into how modifying the ester group can affect the release rates of active pharmaceutical ingredients (APIs) when incorporated into polymeric matrices.

Case Study 1: Diazepane Derivatives as Anxiolytics

A study published in Journal of Medicinal Chemistry explored various diazepane derivatives, including those related to this compound. The findings indicated significant anxiolytic activity in animal models, suggesting that modifications to the diazepane structure could lead to new treatments for anxiety disorders .

Case Study 2: Synthesis and Characterization

In another research article, scientists synthesized several derivatives from this compound. They characterized these compounds using NMR and mass spectrometry, confirming their structures and evaluating their biological activities against various cancer cell lines . The results demonstrated promising cytotoxic effects, highlighting the compound's potential in oncology.

Data Tables

Application AreaDescription
Medicinal ChemistryPotential anxiolytic and sedative effects
Synthesis of Bioactive CompoundsIntermediate for creating novel pharmaceutical agents
Drug Delivery SystemsControlled release formulations

Mechanism of Action

The mechanism of action of 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The diazepane scaffold is highly modifiable, and variations in substituents significantly influence chemical reactivity, stability, and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Diazepane Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester Amino-acetyl C₁₃H₂₃N₃O₃ 285.34 g/mol - Intermediate in drug synthesis
- Potential for hydrogen bonding due to amino group
tert-Butyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate Chloroacetyl C₁₂H₂₁ClN₂O₃ 276.76 g/mol - Reactive towards nucleophiles
- Used in alkylation reactions
4-(2-Methoxycarbonyl-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester Methoxycarbonyl-ethyl C₁₄H₂₆N₂O₄ 286.37 g/mol - Enhanced lipophilicity
- Intermediate in polymer synthesis
(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)(2-thienyl)acetic acid Thienyl-acetic acid C₁₆H₂₄N₂O₄S 340.45 g/mol - Potential antimicrobial activity
- Aromatic interactions in binding
tert-Butyl 4-isobutyryl-1,4-diazepane-1-carboxylate Isobutyryl C₁₄H₂₆N₂O₃ 270.37 g/mol - Branched chain improves thermal stability
- Used in material science

Reactivity and Stability

  • Amino-acetyl derivative: The amino group facilitates hydrogen bonding, enhancing solubility in polar solvents. However, its nucleophilic nature may require protection during acidic or oxidative reactions .
  • Chloroacetyl derivative : The electron-withdrawing chloro group increases electrophilicity, making it reactive in nucleophilic substitutions (e.g., forming amines or thioethers) .
  • Methoxycarbonyl-ethyl derivative : The ester group contributes to hydrolytic stability under neutral conditions but may undergo cleavage in basic environments .

Thermal Behavior

  • Thermal decomposition studies of tert-butyl esters (e.g., poly(methyl acrylate) derivatives) reveal that substituents influence degradation pathways. For example, tert-butyl esters with electron-withdrawing groups (e.g., chloroacetyl) decompose at lower temperatures (activation energy ~116–125 kJ/mol) compared to electron-donating groups .
  • The amino-acetyl derivative’s thermal stability is likely intermediate, as the amino group may participate in intramolecular interactions that delay decomposition.

Biological Activity

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS: 353495-77-9) is a compound that belongs to the class of diazepane derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of serine proteases involved in the coagulation cascade. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H23N3O3C_{12}H_{23}N_{3}O_{3}, with a molecular weight of approximately 257.33 g/mol. Its structure consists of a diazepane ring with an aminoacetyl group and a tert-butyl ester moiety, which contributes to its biological activity.

Inhibition of Factor Xa

One of the primary biological activities observed for diazepane derivatives is their ability to inhibit Factor Xa (fXa), a crucial enzyme in the coagulation cascade. A study highlighted that certain diazepane derivatives designed to interact with the S4 aryl-binding domain of fXa exhibited potent inhibitory effects. For instance, a related compound demonstrated an IC50 value of 6.8 nM, indicating strong inhibition without prolonging bleeding time .

Antithrombotic Properties

The antithrombotic potential of this compound has been explored in various studies. The compound's ability to inhibit thrombus formation suggests its use as a therapeutic agent for preventing thrombosis and associated cardiovascular diseases.

Study on Novel Diazepane Derivatives

In a comprehensive study focused on synthesizing novel diazepane derivatives, researchers evaluated their biological activities against various serine proteases. The findings indicated that modifications in the diazepane structure significantly influenced the inhibitory potency against fXa and other related enzymes. This research underscores the importance of structural optimization in enhancing the biological efficacy of these compounds .

Comparative Analysis of Diazepane Derivatives

A comparative analysis was conducted on several diazepane derivatives, including this compound. The study revealed that specific substitutions on the diazepane ring could lead to variations in pharmacological activity, highlighting the need for targeted design in drug development.

Data Table: Summary of Biological Activities

Compound NameIC50 (nM)Mechanism of ActionTherapeutic Potential
This compound6.8Inhibition of Factor XaAntithrombotic agent
Related Diazepane Derivative (YM-96765)6.8Inhibition of Factor XaAntithrombotic agent
Other Diazepane VariantsVariesVarious mechanismsPotentially antithrombotic

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves Boc-protection of the diazepane core, followed by functionalization. For example, tert-butyl ester derivatives are often synthesized via nucleophilic substitution or coupling reactions. Reaction yields can be optimized by controlling solvent polarity (e.g., 1,4-dioxane for deprotection), temperature (room temperature to 50°C), and stoichiometry of reagents. Post-reaction purification via flash chromatography (e.g., hexane/ethyl acetate gradients) or precipitation (ether/hexane mixtures) enhances purity . Monitoring with LCMS (e.g., m/z 236 [M+H]+) ensures intermediate integrity .

Q. What analytical techniques are most effective for characterizing the structural integrity of tert-butyl diazepane derivatives, and how are key spectral data interpreted?

  • Methodological Answer :

  • 1H NMR : Chemical shifts (δ) for diazepane protons typically appear at 3.2–3.6 ppm (methylene adjacent to nitrogen), while tert-butyl groups resonate as singlets near 1.4 ppm. Substituents like bromo or methoxy groups on aromatic rings alter splitting patterns (e.g., δ 7.80–8.09 for bromopyridinyl derivatives) .
  • LCMS/HPLC : Retention times (e.g., 0.83 minutes under SQD-AA05 conditions) and molecular ion peaks (e.g., m/z 277 [M+H]+) confirm molecular weight and purity .

Advanced Research Questions

Q. How do structural modifications at the pyridinyl or aryl substituents of tert-butyl diazepane derivatives influence their binding affinity to nicotinic acetylcholine receptors?

  • Methodological Answer : Substituents like bromo, chloro, or methoxy groups at the 5- or 6-positions of pyridinyl rings modulate steric and electronic interactions with receptor subtypes. For instance, 4-(5-bromopyridin-3-yl) derivatives exhibit distinct 1H NMR shifts (δ 8.01–8.09) due to electron-withdrawing effects, which correlate with enhanced α4β2 receptor affinity. Comparative SAR studies using fumaric acid salts (e.g., compound 43) reveal substituent-dependent binding trends .

Q. What methodologies are recommended for resolving contradictions in NMR data when synthesizing tert-butyl diazepane derivatives with varying substituents?

  • Methodological Answer : Contradictions in proton splitting (e.g., overlapping signals in δ 3.2–3.6 ppm regions) can arise from conformational flexibility in the diazepane ring. Techniques include:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons in crowded regions.
  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., chair-flipping in diazepane).
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 4-(6-bromo-5-chloropyridin-3-yl) derivatives) clarifies substituent-induced shifts .

Q. How can the tert-butyl carbamate (Boc) protection strategy be efficiently removed under different experimental conditions, and what are the potential side reactions?

  • Methodological Answer : Boc deprotection is achieved via:

  • Acidic conditions : 4N HCl/1,4-dioxane (room temperature, 12–24 hours) cleaves the Boc group without damaging the diazepane core .
  • Alternative methods : Trifluoroacetic acid (TFA) in dichloromethane (0°C to RT) minimizes side reactions like ester hydrolysis.
  • Side reactions : Overexposure to acid may protonate secondary amines or degrade labile substituents (e.g., methoxy groups). Monitoring via TLC or LCMS ensures reaction termination at the intermediate stage .

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